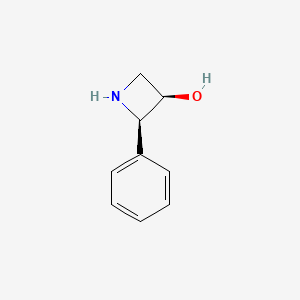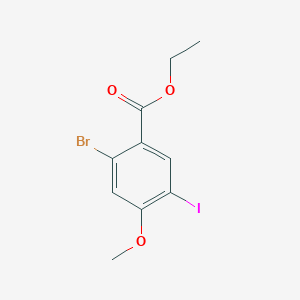
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C10H9BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate can be synthesized through a multi-step process involving the bromination and iodination of a methoxybenzoate precursor. One common method involves the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions typically include:
Bromination: The precursor is treated with NBS in the presence of a radical initiator such as benzoyl peroxide at elevated temperatures.
Iodination: The brominated intermediate is then reacted with ICl in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent reaction conditions.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing bromine or iodine.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-Bromo-2-methoxybenzoate
- Methyl 3-Bromo-4-methoxybenzoate
- Ethyl 5-Bromo-2-iodobenzoate
Uniqueness
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C10H10BrIO3 |
|---|---|
Poids moléculaire |
384.99 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3H2,1-2H3 |
Clé InChI |
XTRLCRBPQJHWKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1Br)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
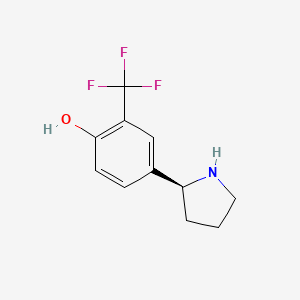
![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12989807.png)
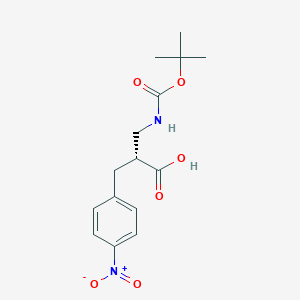

![(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B12989837.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanesulfinic acid](/img/structure/B12989843.png)
![3-(tert-Butylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12989847.png)
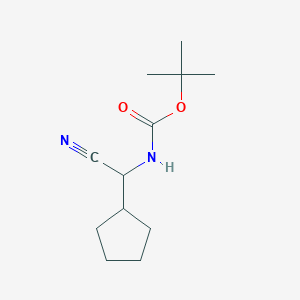
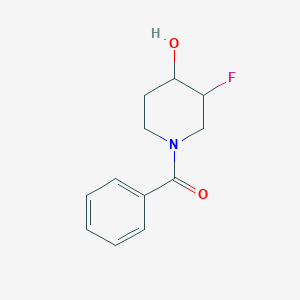
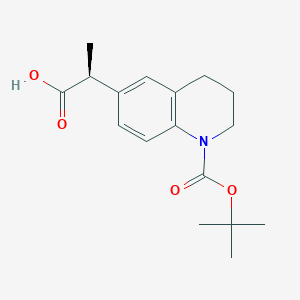
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid](/img/structure/B12989870.png)
